molecular formula C7H18ClNS B13524028 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride

Cat. No.: B13524028
M. Wt: 183.74 g/mol
InChI Key: OGDYSIOITHDFKL-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is an organic compound that features an ethylsulfanyl group attached to a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with an ethylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines.

Scientific Research Applications

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with various biomolecules, affecting their function. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
  • 3-(Propylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
  • 3-(Butylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride

Uniqueness

3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is unique due to the specific length and structure of its ethylsulfanyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl chain lengths.

Properties

Molecular Formula

C7H18ClNS

Molecular Weight

183.74 g/mol

IUPAC Name

3-ethylsulfanyl-2,2-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H17NS.ClH/c1-4-9-6-7(2,3)5-8;/h4-6,8H2,1-3H3;1H

InChI Key

OGDYSIOITHDFKL-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)(C)CN.Cl

Origin of Product

United States

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